1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
“1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a chemical compound with the molecular formula C12H19N3 . It is used for research purposes.
Synthesis Analysis
The synthesis of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and similar compounds has been reported in the literature . The 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for the synthesis of potent HNE inhibitors .Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be represented by the InChI code: 1S/C12H19N3/c13-11-6-3-7-12-10 (11)8-14-15 (12)9-4-1-2-5-9/h8-9,11H,1-7,13H2 .Physical And Chemical Properties Analysis
The physical form of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is an oil . It has a molecular weight of 205.3 g/mol .Scientific Research Applications
Synthesis and Structural Studies
One study discusses the complexity of cyclic tetraamines, which share structural motifs with "1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine." It highlights the significance of understanding configurational isomerism in developing compounds with precise chemical properties for targeted applications, emphasizing structural studies for unambiguous configuration assignments (Curtis, 2012).
Chemical Reactivity and Synthesis
Research on amino-1,2,4-triazoles as raw materials for fine organic synthesis points to the versatility of nitrogen-containing compounds in producing pharmaceuticals, dyes, and high-energy materials. This underscores the potential of compounds like "1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine" in contributing to diverse industrial applications, highlighting their role in the synthesis of complex molecules with varied biological activities (Nazarov et al., 2021).
Therapeutic Applications
A patent review on indazole derivatives, including structures related to "1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine," discusses their broad spectrum of biological activities. It indicates the potential of these compounds in developing novel therapeutic agents for treating cancer, inflammation, and neurodegeneration. This highlights the pharmacological importance of such structures in drug discovery (Denya, Malan, & Joubert, 2018).
Catalysis and Organic Synthesis
The versatility of heterocyclic N-oxide derivatives, akin to "1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine," in organic synthesis and catalysis is explored. Their utility in forming metal complexes, designing catalysts, and enhancing medicinal applications due to their unique structural features is detailed, indicating their potential in advancing organic synthesis and drug development (Li et al., 2019).
Safety And Hazards
The safety information for 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1-cyclopentyl-4,5,6,7-tetrahydroindazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-6-3-7-12-10(11)8-14-15(12)9-4-1-2-5-9/h8-9,11H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJYMNEWLWANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=N2)C(CCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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